ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Drug Metabolism CYP Inhibition ADMET

Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic chromen-4-one (4H-1-benzopyran-4-one) derivative bearing a 4-chlorophenyl substituent at the 3-position and an ethyl acetate ether side chain at the 7-position. With a molecular formula of C₁₉H₁₅ClO₅ and a molecular weight of 358.78 g·mol⁻¹ , this compound belongs to the InterBioScreen screening library and has been evaluated in ChEMBL for cytochrome P450 inhibition and other target profiling.

Molecular Formula C19H15ClO5
Molecular Weight 358.77
CAS No. 307545-83-1
Cat. No. B2684435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
CAS307545-83-1
Molecular FormulaC19H15ClO5
Molecular Weight358.77
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-14-7-8-15-17(9-14)25-10-16(19(15)22)12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3
InChIKeyWUINPJJDYPZBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 307545-83-1): Procurement-Grade Overview for Screening Library Selection


Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic chromen-4-one (4H-1-benzopyran-4-one) derivative bearing a 4-chlorophenyl substituent at the 3-position and an ethyl acetate ether side chain at the 7-position . With a molecular formula of C₁₉H₁₅ClO₅ and a molecular weight of 358.78 g·mol⁻¹ , this compound belongs to the InterBioScreen screening library and has been evaluated in ChEMBL for cytochrome P450 inhibition and other target profiling [1]. The presence of the 4-chlorophenyl group and the ethyl ester moiety distinguishes it from close-in analogs carrying alternative 3-aryl substituents or ester alkyl chains, making targeted procurement decisions critical for SAR studies.

Why Generic Substitution Fails for Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate in Screening Campaigns


Within the chromen-4-one scaffold family, small changes to the 7-position ester group or the 3-aryl substituent produce substantial shifts in lipophilicity (logP ranges from ~2.2 for the free acid to >4 for the benzyl ester), metabolic stability, and CYP interaction profiles [1]. The ethyl ester of 307545-83-1 occupies a specific physicochemical window that its methyl, isopropyl, and benzyl analogs do not replicate. Additionally, the 4-chlorophenyl substituent confers a distinct halogen-bonding capacity and electronic effect relative to the 4-fluoro or 4-bromo congeners [2]. Substituting this compound with a generic chromen-4-one analog without matching both the ester chain length and the 4-chlorophenyl group risks invalidating SAR hypotheses and confounding hit-to-lead progression. The quantitative evidence below documents where measurable differentiation exists.

Quantitative Differential Evidence for Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate vs. Closest Analogs


CYP1A1 Inhibition Potency: Ethyl Ester vs. Class-Level CYP Inhibition Baseline

In a panel of recombinant human cytochrome P450 assays curated by ChEMBL, ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CHEMBL1335197) showed measurable inhibition of CYP1A1 with an IC₅₀ of 9.10 µM in a yeast microsomal assay using 7-ethoxyresorufin as substrate [1]. By contrast, inhibition of CYP2C9 and CYP2C19 was negligible (IC₅₀ >20 µM in HEK293 cell-based assays) [2]. This CYP isoform selectivity pattern differs from the typical broad CYP inhibition observed with many flat aromatic chromen-4-one derivatives, indicating that the 7-ethoxyacetate side chain and 4-chlorophenyl group together modulate CYP1A1 binding. No head-to-head comparison with the methyl or isopropyl ester analogs is available in the same assay, so this finding represents class-level inference from ChEMBL profiling data.

Drug Metabolism CYP Inhibition ADMET

LogP Differentiation: Ethyl Ester Occupies an Optimal Lipophilicity Window Between Methyl and Benzyl Analogs

Calculated logP values for the ethyl ester (XLogP3 = 3.1 ± 0.3) place it in a favorable range for passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility [1]. The methyl ester analog (CAS 302575-34-4, C₁₈H₁₃ClO₅, MW 344.75) is predicted to have a lower logP (~2.6–2.8) due to one fewer methylene unit, while the benzyl ester analog (CAS 459152-73-9, C₂₄H₁₇ClO₅, MW 420.84) is predicted to exceed logP 4.2, increasing non-specific protein binding and reducing solubility . The free acid (CAS 141113-52-2, C₁₇H₁₁ClO₅, MW 330.72) is substantially more polar (logP ~1.5) and may exhibit poor cellular permeability. These logP differences are mechanistically significant: a ΔlogP of ~0.5 between methyl and ethyl esters can alter Caco-2 permeability by 2–3 fold in flavonoid series, and a ΔlogP of >1.5 (ethyl vs. benzyl) can shift compound classification from 'drug-like' to 'lipophilic' lead territory.

Physicochemical Properties Lipophilicity Permeability

4-Chlorophenyl vs. 4-Bromophenyl Substitution: Divergent Anti-Influenza Potency in Daidzein Analog Series

In a structurally related daidzein-derived chromen-4-one series evaluated by Chung et al. (2015), the 3-(4-bromophenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-8-carboxaldehyde analog (11c) displayed an EC₅₀ of 29.0 µM against H1N1 Tamiflu-resistant influenza virus in MDCK cells with a selectivity index >10.3 [1]. The corresponding 4-chlorophenyl analog was not directly tested in that study; however, the SAR analysis concluded that the Br substituent on the B-ring was critical for anti-influenza activity, suggesting that the 4-chlorophenyl congener (such as 307545-83-1) would show attenuated antiviral potency. This provides a rationale for selecting the 4-chlorophenyl compound over the 4-bromophenyl analog when anti-influenza activity is not the primary endpoint, as it may reduce off-target antiviral effects that could confound other phenotypic readouts.

Antiviral Activity SAR Halogen Substitution

Kinetic Solubility Window: Ethyl Ester Prevents Premature Hydrolysis Observed with Methyl Ester in Aqueous Assay Buffers

Ester-containing chromen-4-one derivatives undergo pH-dependent hydrolysis in aqueous assay media, with the rate proportional to the steric bulk of the ester alkyl group. Methyl esters (e.g., CAS 302575-34-4) hydrolyze 2–4× faster than ethyl esters under physiological pH (7.4, 37°C) due to reduced steric shielding of the carbonyl carbon [1]. The ethyl ester of 307545-83-1 provides an intermediate hydrolysis half-life (estimated t₁/₂ ~4–8 hours at pH 7.4) that is sufficient for short-term biochemical assays (1–3 hour protocols) while avoiding the persistent stability of the isopropyl ester (t₁/₂ >24 hours), which can accumulate as an intact prodrug and confound time-dependent activity measurements. This property is inferred from general ester hydrolysis SAR and has not been experimentally determined for this specific compound, thus classified as supporting evidence.

Chemical Stability Ester Hydrolysis Assay Compatibility

Optimal Procurement and Application Scenarios for Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate Based on Differential Evidence


CYP1A1-Focused Chemical Probe Development in Cancer Metabolism Research

Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is best deployed as a starting scaffold for CYP1A1-selective probe optimization, as supported by its 9.1 µM IC₅₀ against CYP1A1 with >2.2-fold selectivity over CYP2C9 and CYP2C19 [1]. CYP1A1 is overexpressed in several solid tumors and metabolizes procarcinogens; a selective CYP1A1 inhibitor with minimal CYP2C9/2C19 liability is valuable for target validation studies. Procure this compound when the screening panel includes CYP1A1-dependent activity assays and when co-inhibition of CYP2C9 (which metabolizes NSAIDs and warfarin) would confound interpretation.

Halogen-Specific SAR Libraries for Non-Antiviral Phenotypic Screening

The Chung et al. (2015) study demonstrated that 4-bromophenyl substitution on the chromen-4-one B-ring confers anti-influenza activity (EC₅₀ = 29.0 µM, SI >10.3), whereas the 4-chlorophenyl analog is predicted to be substantially less active [1]. Therefore, 307545-83-1 is the preferred chromen-4-one scaffold component for building compound libraries intended for oncology, metabolic, or CNS phenotypic screens where influenza antiviral background activity is an undesired confounding signal.

Balanced Permeability-Solubility Hit Identification in Cell-Based Assays

With a calculated logP of ~3.1, the ethyl ester hits the permeability-solubility sweet spot for cell-based screening, unlike the methyl ester (logP ~2.7, may limit passive permeability) or the benzyl ester (logP ~4.3, risk of aggregation and non-specific binding) [1]. This compound is recommended for procurement for cell-based reporter gene assays, viability assays (MTT/CTG), and high-content imaging screens where compound must traverse the cell membrane but remain soluble at 10–30 µM working concentrations.

Time-Dependent Enzyme Inhibition Assays Requiring Intermediate Ester Stability

In biochemical enzyme inhibition protocols with 2–6 hour incubation windows, the ethyl ester's estimated hydrolysis half-life of 4–8 hours minimizes the risk of premature free acid formation (problematic with methyl ester, t₁/₂ ~1–3 hours) while avoiding the overly persistent intact ester form of the isopropyl ester (t₁/₂ >24 hours) that delays bioactive free acid release [1]. Procuring 307545-83-1 is advised for dose–response experiments requiring consistent compound concentration throughout the incubation period.

Quote Request

Request a Quote for ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.